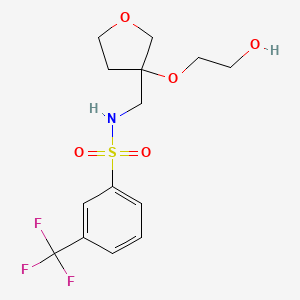

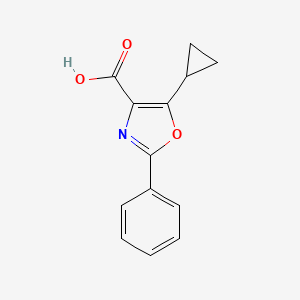

![molecular formula C14H10N2O3 B3020289 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938007-41-1](/img/structure/B3020289.png)

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, is a heterocyclic compound that belongs to the class of isoxazolopyridines. This class of compounds is known for its diverse biological activities and potential use in medicinal chemistry. The papers provided discuss various synthetic methods and properties of related isoxazolopyridine derivatives, which can offer insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related pyrazolopyridine and isoxazolopyridine derivatives has been reported through different methods. For instance, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid has been used to prepare ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields . Another approach involves the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain a scaffold for the synthesis of highly functionalized isoxazoles . These methods highlight the versatility of synthetic strategies that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically elucidated using spectroscopic techniques such as Mass, IR, 1H, and 13C NMR spectra, along with CHN analysis data . These techniques provide detailed information about the molecular framework and substitution patterns of the compounds, which are crucial for understanding the chemical behavior and potential interactions of this compound.

Chemical Reactions Analysis

The papers discuss the reactivity of various pyrazolopyridine and isoxazolopyridine derivatives. For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid leads to the formation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids . Additionally, the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine has been used to obtain 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines . These reactions demonstrate the potential chemical transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridine derivatives are influenced by their molecular structure. The compounds prepared in the studies were characterized by their spectroscopic data, which provided insights into their physical properties such as solubility and melting points . The chemical properties, such as reactivity and stability, can be inferred from the functional groups present in the molecules and their electronic configurations. The antibacterial screening of some derivatives indicates potential biological activities, which could be relevant for the compound of interest .

Safety and Hazards

作用機序

Target of Action

The primary targets of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid are currently unknown

Mode of Action

It is likely that the compound interacts with its targets via non-covalent interactions

Pharmacokinetics

Its impact on bioavailability is therefore unclear. The compound has a molecular weight of 254.24 , which may influence its absorption and distribution in the body.

Result of Action

Some related compounds have been found to have antibacterial activities , suggesting that this compound may also have potential antimicrobial effects.

特性

IUPAC Name |

6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-8-7-10(14(17)18)11-12(16-19-13(11)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDDIQAZXUABSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

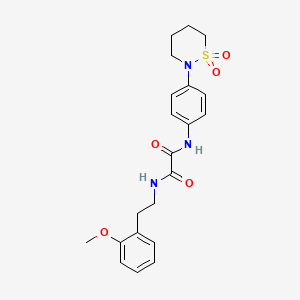

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide](/img/structure/B3020206.png)

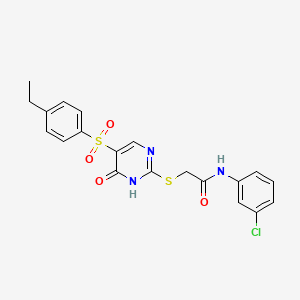

![8-allyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B3020208.png)

![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)

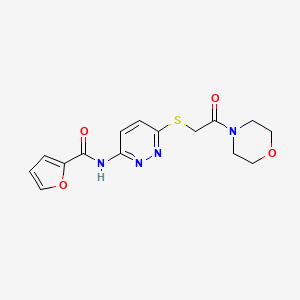

![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B3020218.png)

![4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B3020220.png)